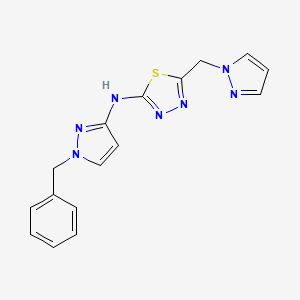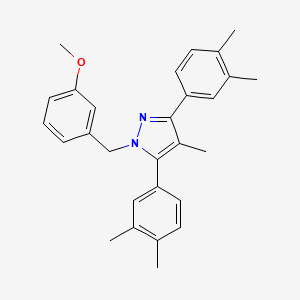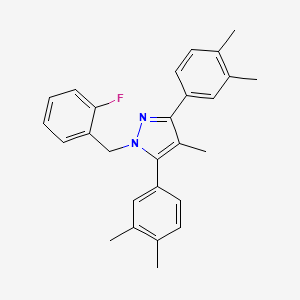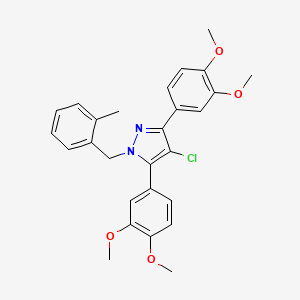
N-(1-benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with a suitable aldehyde or ketone.
Coupling of the two rings: The final step involves coupling the benzylated pyrazole with the thiadiazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-[5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die N-(1-Benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amin ähneln, gehören andere Thiadiazolderivate mit unterschiedlichen Substituenten. Beispiele sind:
2-Amino-1,3,4-thiadiazol: Ein einfacheres Thiadiazolderivat mit bekannten biologischen Aktivitäten.
5-Phenyl-1,3,4-thiadiazol-2-amin: Ein Thiadiazolderivat mit einer Phenylgruppe, das auf seine antimikrobiellen Eigenschaften untersucht wird.
Einzigartigkeit
Die Einzigartigkeit von N-(1-Benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amin liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu anderen Thiadiazolderivaten einzigartige biologische Aktivitäten und chemische Reaktivität verleihen kann.
Schlussfolgerung
N-(1-Benzyl-1H-pyrazol-3-yl)-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amin ist eine Verbindung mit vielfältigen Anwendungsmöglichkeiten in der wissenschaftlichen Forschung. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Studienobjekt in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie.
Eigenschaften
Molekularformel |
C16H15N7S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(1-benzylpyrazol-3-yl)-5-(pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H15N7S/c1-2-5-13(6-3-1)11-23-10-7-14(21-23)18-16-20-19-15(24-16)12-22-9-4-8-17-22/h1-10H,11-12H2,(H,18,20,21) |
InChI-Schlüssel |
SJYYNOMBUIMEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10927305.png)
![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10927311.png)
![N-(4,6-dimethylpyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927317.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10927318.png)


![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927344.png)
![4-chloro-3,5-dimethyl-1-{[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole](/img/structure/B10927349.png)


![N-(4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927373.png)

![1-ethyl-N-(2-ethylphenyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927381.png)
![4-chloro-3,5-bis(3-methoxyphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10927383.png)
